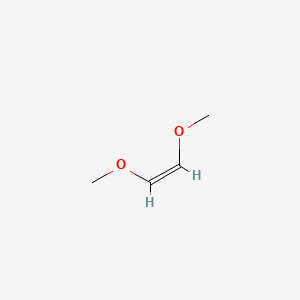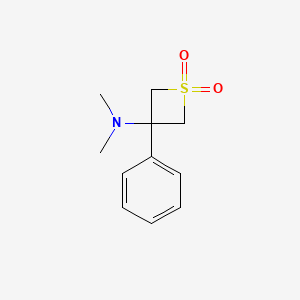
4,4-Dimethyloxazolidinium toluenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyloxazolidinium toluenesulphonate is a chemical compound with the molecular formula C11H17NO3S. It is known for its unique structure, which includes an oxazolidine ring substituted with two methyl groups and a toluenesulphonate group. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyloxazolidinium toluenesulphonate typically involves the reaction of 4,4-dimethyloxazolidine with toluenesulphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 4,4-dimethyloxazolidine: This intermediate is synthesized by reacting 2-amino-2-methyl-1-propanol with formaldehyde.
Reaction with toluenesulphonic acid: The 4,4-dimethyloxazolidine is then reacted with toluenesulphonic acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyloxazolidinium toluenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the toluenesulphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amine derivatives
Substitution: Various substituted oxazolidines
Aplicaciones Científicas De Investigación
4,4-Dimethyloxazolidinium toluenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxazolidinones and other heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, especially in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyloxazolidinium toluenesulphonate involves its interaction with specific molecular targets. The oxazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. The toluenesulphonate group enhances the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-Dimethyloxazolidine
- Tetrahydro-1,3-oxazine
- 2-Methyl-2-oxazoline
Uniqueness
4,4-Dimethyloxazolidinium toluenesulphonate is unique due to its combination of an oxazolidine ring and a toluenesulphonate group. This structure imparts distinct chemical properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced reactivity and solubility, making it a preferred choice in specific chemical reactions and industrial processes.
Propiedades
Número CAS |
66375-36-8 |
|---|---|
Fórmula molecular |
C12H19NO4S |
Peso molecular |
273.35 g/mol |
Nombre IUPAC |
4,4-dimethyl-1,3-oxazolidine;3-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H11NO/c1-6-3-2-4-7(5-6)11(8,9)10;1-5(2)3-7-4-6-5/h2-5H,1H3,(H,8,9,10);6H,3-4H2,1-2H3 |
Clave InChI |
YPCVMRVJOUNXMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)S(=O)(=O)O.CC1(COCN1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B14168704.png)

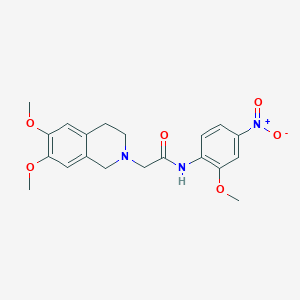
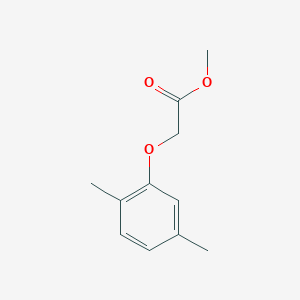
![4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14168728.png)
![N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B14168734.png)
![3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B14168739.png)
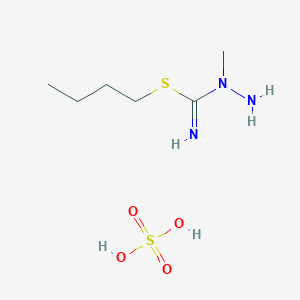
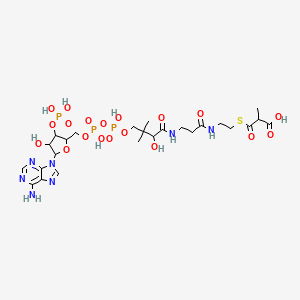
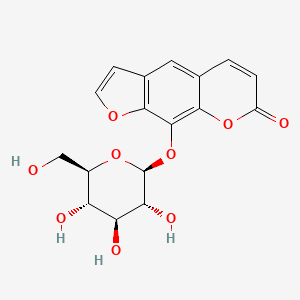
![2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14168754.png)
![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)
